molecular formula C21H17ClN4O4S2 B11389119 2-(benzylsulfonyl)-5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Katalognummer: B11389119
Molekulargewicht: 489.0 g/mol
InChI-Schlüssel: MGTPPHNMOZBPFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-CHLORO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C17H12ClN3O2S2

Vorbereitungsmethoden

The synthesis of 5-CHLORO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with an appropriate carboxylic acid derivative.

    Ethoxylation: Introduction of the ethoxy group to the benzothiazole ring.

    Chlorination: Chlorination of the benzothiazole ring at the desired position.

    Formation of the Pyrimidine Ring: This involves the reaction of appropriate precursors to form the pyrimidine ring.

    Coupling Reactions: The final step involves coupling the benzothiazole and pyrimidine rings through a sulfonyl linkage.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Analyse Chemischer Reaktionen

5-CHLORO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction conditions such as reflux, stirring, and temperature control. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Wissenschaftliche Forschungsanwendungen

5-CHLORO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-CHLORO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

5-CHLORO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    5-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide:

    5-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide: Contains a nitro group, which may confer different chemical and biological properties.

    5-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide: Contains a thiophene ring, which may affect its reactivity and applications.

The uniqueness of 5-CHLORO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Eigenschaften

Molekularformel

C21H17ClN4O4S2

Molekulargewicht

489.0 g/mol

IUPAC-Name

2-benzylsulfonyl-5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C21H17ClN4O4S2/c1-2-30-14-8-9-16-17(10-14)31-20(24-16)26-19(27)18-15(22)11-23-21(25-18)32(28,29)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,24,26,27)

InChI-Schlüssel

MGTPPHNMOZBPFP-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.